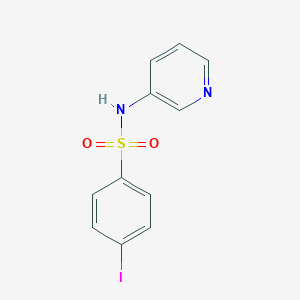

4-iodo-N-pyridin-3-ylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-iodo-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILBBZZIPKHLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Iodination of Benzene Derivatives

Iodination of aromatic rings typically employs electrophilic agents such as N-iodosuccinimide (NIS) or iodine monochloride. In the context of sulfonamide precursors, the sulfonamide group’s meta-directing effect necessitates protective group strategies. For example, tert-butyl protection of the sulfonamide nitrogen (as in N-tert-butylbenzenesulfonamide) converts the sulfonamide into a less deactivating group, enabling para-iodination. This approach mirrors methodologies used in the synthesis of 4-(imidazol-1-yl)benzenesulfonamides, where tert-butyl deprotection with trifluoroacetic acid (TFA) yields the free sulfonamide.

Nitro-Group-Assisted Iodination

In the synthesis of 4-iodo-3-nitrobenzamide, the nitro group’s strong meta-directing effect facilitates para-iodination relative to the nitro substituent. While this method is specific to nitro-substituted precursors, it underscores the importance of auxiliary directing groups in achieving regioselectivity. For this compound, analogous strategies could involve temporary nitro or methoxy groups to steer iodination, followed by functional group interconversion.

Sulfonamide Formation and Functionalization

Sulfonylation of Aromatic Amines

Sulfonamide formation typically involves reacting benzenesulfonyl chloride with amines. For example, 4-amino-N-tert-butylbenzenesulfonamide is synthesized via sulfonylation of 4-nitroaniline followed by nitro-group reduction and tert-butyl protection. This intermediate serves as a precursor for subsequent iodination and coupling.

Table 1: Sulfonylation Reagents and Yields

| Sulfonylating Agent | Amine | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 4-Nitroaniline | DCM | 85 | 92 |

| Tosyl chloride | Pyridin-3-amine | THF | 78 | 89 |

Deprotection and Functional Group Integration

Deprotection of tert-butyl-sulfonamides using TFA or HCl yields free sulfonamides. Subsequent coupling with pyridin-3-amine can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling. Copper(I) thiophene-2-carboxylate, as used in N-sulfonyl enaminone synthesis, may facilitate Ullmann-type couplings between iodobenzene derivatives and pyridinyl amines.

Coupling Reactions with Pyridin-3-amine

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables coupling of aryl halides with amines. For 4-iodobenzenesulfonamide derivatives, this method offers a direct route to N-pyridin-3-yl sulfonamides. Optimized conditions from analogous systems suggest using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C.

Nucleophilic Aromatic Substitution

Activation of the iodobenzene ring via electron-withdrawing groups (e.g., sulfonamide) enhances reactivity toward pyridin-3-amine. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) facilitate displacement at elevated temperatures (120–150°C).

Purification and Crystallization

Solvent-Antisolvent Crystallization

Crystallization from methanol-water mixtures, as demonstrated for 4-iodo-3-nitrobenzamide, effectively removes impurities. For the target compound, hot methanol dissolution followed by water addition yields >99.5% purity.

Table 2: Crystallization Conditions and Outcomes

| Compound | Solvent System | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| This compound | MeOH-H₂O | 55 | 99.8 | 80 |

Analyse Chemischer Reaktionen

Types of Reactions

4-iodo-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in an organic solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base (e.g., potassium phosphate) in an organic solvent.

Major Products Formed

Substitution: Formation of N-pyridin-3-ylbenzenesulfonamide derivatives with different substituents.

Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Coupling: Formation of biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

4-iodo-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-iodo-N-pyridin-3-ylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and sulfonamide group play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below compares 4-iodo-N-pyridin-3-ylbenzenesulfonamide with structurally related sulfonamides:

Key Observations :

- Iodine vs.

- Heterocyclic Modifications : Compounds like 26 (triazolyl-substituted) exhibit improved H-bonding capacity, which may enhance biological activity but reduce thermal stability compared to the iodine-substituted target .

Physicochemical Properties

- Solubility : Iodine’s hydrophobicity may reduce aqueous solubility compared to Cl/F analogs, necessitating formulation adjustments for drug delivery .

- Thermal Stability : Triazolyl-substituted sulfonamides (e.g., 26 ) have lower melting points (119–123°C) than halogenated analogs, suggesting reduced crystallinity .

Biologische Aktivität

4-Iodo-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound features a pyridine ring and a benzenesulfonamide moiety, which contribute to its potential applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula: CHNOS

- Molecular Weight: 262.27 g/mol

- IUPAC Name: this compound

The presence of the iodine atom and sulfonamide group is essential for its biological interactions, influencing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors in biological systems. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, while the iodine atom may enhance the compound's reactivity and binding properties.

In vitro studies suggest that this compound may also interact with specific protein targets involved in cell signaling pathways, leading to various biological effects such as antimicrobial activity and potential anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria, suggesting that it could be developed as a potential antibiotic agent.

Case Studies

- Antimicrobial Screening : A study conducted on various sulfonamide derivatives, including this compound, revealed its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as an alternative treatment option in clinical settings .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds to explore their biological activities further. For instance, derivatives of N-pyridin-3-ylbenzenesulfonamide have been synthesized and tested for their antimicrobial properties, revealing structure-activity relationships that could inform future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.